N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide

Medicinal Chemistry Structure-Activity Relationship Isomer Purity

N-(1H-Benzimidazol-2-ylmethyl)-4-nitrobenzamide (CAS 331653-56-6) is a synthetic small-molecule heterocycle composed of a benzimidazole core linked via a methylene bridge to a 4-nitrobenzamide moiety. With a molecular formula of C15H12N4O3 and a molecular weight of 296.28 g/mol, it belongs to the class of nitro-substituted benzimidazole derivatives explored primarily as kinase inhibitor candidates and bioreductive prodrugs.

Molecular Formula C15H12N4O3
Molecular Weight 296.286
CAS No. 331653-56-6
Cat. No. B2984888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide
CAS331653-56-6
Molecular FormulaC15H12N4O3
Molecular Weight296.286
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H12N4O3/c20-15(10-5-7-11(8-6-10)19(21)22)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-8H,9H2,(H,16,20)(H,17,18)
InChIKeyGFAUQDNFBMSGJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-Benzimidazol-2-ylmethyl)-4-nitrobenzamide (CAS 331653-56-6): Core Chemical Profile and Structural Distinction for Targeted Procurement


N-(1H-Benzimidazol-2-ylmethyl)-4-nitrobenzamide (CAS 331653-56-6) is a synthetic small-molecule heterocycle composed of a benzimidazole core linked via a methylene bridge to a 4-nitrobenzamide moiety . With a molecular formula of C15H12N4O3 and a molecular weight of 296.28 g/mol, it belongs to the class of nitro-substituted benzimidazole derivatives explored primarily as kinase inhibitor candidates and bioreductive prodrugs [1]. Its procurement value stems from the precise 4-nitro substitution pattern, which distinguishes it from the more common 3-nitro positional isomer (CAS 489403-95-4) and other benzimidazole analogs lacking the nitroaromatic electrophilic center.

Why Generic Substitution of N-(1H-Benzimidazol-2-ylmethyl)-4-nitrobenzamide Compromises Experimental Reproducibility: The Nitro Position Paradox


Substituting N-(1H-Benzimidazol-2-ylmethyl)-4-nitrobenzamide with its 3-nitro isomer or other in-class benzimidazoles is non-trivial because the nitro group position dictates the compound's electronic landscape, metabolic stability, and target engagement profile [1]. In vitro cytotoxicity assays on N-(benzimidazol-2-yl-methyl) benzamide libraries demonstrate that minor structural modifications, such as the nature and position of the aryl substituent, lead to dramatic shifts in cell line selectivity, with only a single derivative (4f) showing activity against A549 lung cancer cells while others remained completely inactive [1]. Additionally, physicochemical databases indicate distinct NMR and electrochemical signatures between 4-nitro and 3-nitro regioisomers, confirming that simple molar equivalence does not ensure functional equivalence .

N-(1H-Benzimidazol-2-ylmethyl)-4-nitrobenzamide: Quantitative Comparative Evidence for Scientific Selection


Positional Isomer Differentiation: 4-Nitro vs 3-Nitro Benzimidazole Regioisomers

The 4-nitro positional isomer (CAS 331653-56-6) presents distinct physicochemical properties compared to its 3-nitro analog (CAS 489403-95-4). While both share the same molecular formula (C15H12N4O3) and weight (296.28 g/mol), the para-nitro arrangement alters the electron distribution on the benzamide ring, affecting both the compound's UV absorption profile and its hydrogen-bonding capacity as a pharmacophore . This positional specificity is critical for structure-activity relationship (SAR) campaigns, where the 4-nitro group serves as a synthetic handle for bioreductive activation, a feature absent in non-nitrated analogs [1].

Medicinal Chemistry Structure-Activity Relationship Isomer Purity

Comparative Anticancer Activity: NCI-60 One-Dose Screening Data for a 4-Nitrobenzamide Analog

In the NCI-60 one-dose screening program, a closely related 4-nitrobenzamide-benzimidazole analog (designated 'Compound 1' in the referencing study) was tested across a panel of seven cancer cell lines at a single concentration of 10 µM [1]. This compound exhibited differential growth inhibition, most notably against K-562 leukemia and HCT-116 colon cancer cells, while non-nitrated analogs from the same series showed negligible activity under identical conditions [1]. This data positions the 4-nitro substituted scaffold as a validated starting point for further medicinal chemistry optimization, in contrast to other benzimidazole amides lacking the nitro pharmacophore.

Cancer Pharmacology NCI-60 Screening Growth Inhibition

Kinase Inhibition Potential: Selectivity Profile of a Structurally Analogous Benzimidazole Benzamide

A recent structure-activity relationship (SAR) study on a library of N-(benzimidazol-2-yl-methyl) benzamide derivatives, which includes the 4-nitrobenzamide scaffold, identified a highly selective cytotoxic compound (4f) [1]. Compound 4f, a direct structural congener, inhibited A549 lung cancer cell growth potently, whereas it and all other library members remained completely inactive against Vero normal cells [1]. This is in stark contrast to the reference standard gefitinib, which, while highly potent, exhibits broader cytotoxicity. This suggests that the benzimidazole-2-yl-methyl benzamide scaffold, when appropriately substituted, may offer a superior selectivity window over established tyrosine kinase inhibitors.

Kinase Inhibition Tyrosine Kinase Selectivity

Physicochemical and Purity Benchmarking for Reproducible Chemical Biology

Procurement-grade N-(1H-Benzimidazol-2-ylmethyl)-4-nitrobenzamide meets high purity specifications essential for reproducible biochemical assays. Vendor specifications for this compound typically indicate a purity of >95%, as determined by HPLC . This is a critical quality parameter when compared to in-house synthesized batches, which often contain residual starting materials or regioisomeric impurities (e.g., 3-nitro isomer) that can confound bioassay results. The compound's logP and solubility parameters, while not extensively characterized, are predicted to be favorable for cell permeability based on the benzimidazole core, offering an advantage over more polar, less permeable heterocyclic libraries.

Chemical Biology Compound Management Purity Analysis

Target Application Scenarios for N-(1H-Benzimidazol-2-ylmethyl)-4-nitrobenzamide Based on Comparative Evidence


Focused Kinase Inhibitor Lead Optimization Campaigns

The selective cytotoxicity profile of the N-(benzimidazol-2-yl-methyl) benzamide scaffold, as demonstrated by compound 4f's activity against A549 lung cancer cells and inactivity on Vero normal cells [1], positions N-(1H-Benzimidazol-2-ylmethyl)-4-nitrobenzamide as a privileged starting fragment for kinase inhibitor lead optimization. Its procurement enables systematic SAR exploration around the 4-nitrobenzamide motif to enhance potency while maintaining the scaffold's inherent selectivity advantage over pan-kinase inhibitors like gefitinib.

Bioreductive Prodrug and Tumor Hypoxia Research

The presence of the 4-nitro group makes this compound a candidate for bioreductive prodrug strategies. As evidenced by its structural class, nitrobenzimidazoles can serve as substrates for intracellular nitroreductases under hypoxic conditions, a feature absent in non-nitrated analogs [1]. Procuring this specific regioisomer is essential for developing hypoxia-selective cytotoxins, as the 3-nitro isomer may exhibit altered redox potentials and enzyme kinetics, impacting the therapeutic window.

Standardized Chemical Probe for NCI-60 Panel Screening

Given that a closely related 4-nitrobenzamide analog has demonstrated growth inhibition across multiple NCI-60 cell lines at a 10 µM single dose [1], N-(1H-Benzimidazol-2-ylmethyl)-4-nitrobenzamide can serve as a control compound or chemical probe in oncology drug discovery. Its premium purity (>95%) ensures reproducible results across different batches, making it a reliable tool for benchmarking the activity of novel derivatives in standardized cancer cell line panels.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

The well-defined 4-nitro substitution pattern provides a critical tool for medicinal chemists elucidating the SAR of benzimidazole-amide libraries. Direct comparison with the commercially available 3-nitro isomer (CAS 489403-95-4) [1] allows for the systematic evaluation of how the nitro group position influences target binding, cell permeability, and metabolic stability. This regioisomer pair is uniquely suited for teaching and investigating fundamental concepts in medicinal chemistry.

Quote Request

Request a Quote for N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.